Gabosine F

CAS No.:

Cat. No.: VC1862756

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O4 |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one |

| Standard InChI | InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1 |

| Standard InChI Key | FQFXYFNHFVFHPV-KNOQVVGMSA-N |

| Isomeric SMILES | C[C@H]1C[C@@H]([C@@H]([C@H](C1=O)O)O)O |

| Canonical SMILES | CC1CC(C(C(C1=O)O)O)O |

Introduction

Chemical Structure and Properties

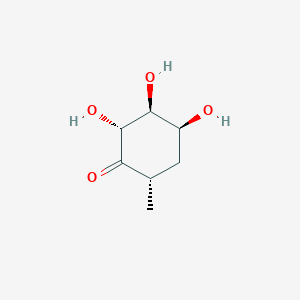

Gabosine F is specifically a trihydroxylated cyclohexanone with a methyl substituent . Its systematic name is (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one, also known as 2α,3β,4β-trihydroxy-6α-methylcyclohexanone . The compound features four stereogenic centers, contributing to its specific biological and chemical properties.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Gabosine F

| Property | Value |

|---|---|

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.1690 Da |

| Accurate Mass | 160.0736 Da |

| Optical Rotation | (+) Dextrorotatory |

| Origin Organism Type | Bacterium |

| Origin Genus | Streptomyces |

| Origin Species | sp. |

| InChI | InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1 |

| InChIKey | FQFXYFNHFVFHPV-KNOQVVGMSA-N |

| SMILES | C[C@H]1CC@@HO |

Structural Characteristics

Gabosine F possesses a cyclohexanone ring with three hydroxyl groups at positions 2, 3, and 4, and a methyl group at position 6 . The stereochemistry at these positions is critical for its biological activity and has been confirmed through total synthesis . The absolute configuration of Gabosine F was established as (2R,3S,4S,6S) through its first total synthesis, which provided definitive confirmation of its three-dimensional structure .

Gabosine F was isolated from Streptomyces species bacteria . The original isolation reference for gabosines is from Bach et al., who reported "Gabosines, New Carba-Sugars from Streptomyces" in Liebigs Annalen der Chemie in 1993 . Like other gabosines, it is a secondary metabolite produced by these bacteria, with natural occurrence primarily limited to certain Streptomyces strains, making them relatively rare compounds.

Streptomyces bacteria are known for producing a variety of bioactive secondary metabolites, including antibiotics and enzyme inhibitors . The isolation of these compounds typically involves bacterial fermentation followed by extraction and purification procedures. Gabosines as a family have been classified as base-sensitive keto-carba-sugars, which presents challenges in their isolation and handling .

Synthesis Methods

Stereoselective Synthesis Approaches

Several stereoselective approaches have been developed for the synthesis of Gabosine F and other gabosines . These methods often start from readily available carbohydrates and involve key transformations to construct the carbocyclic framework:

Table 2: Key Synthetic Approaches to Gabosine F

The diversity of synthetic approaches to Gabosine F demonstrates the significant interest in developing efficient routes to these structurally complex natural products. The carbocyclization of carbohydrates has proven to be a particularly useful strategy for accessing the gabosine scaffold .

Chemoenzymatic Approaches

Chemoenzymatic approaches have also been employed for the synthesis of gabosines, including Gabosine F . These methods typically involve initial enzymatic transformations of starting materials followed by chemical modifications to introduce the required stereochemistry and functionality.

For example, some approaches use toluene's biotransformed metabolite (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol as a starting material, with chirality being transferred from this metabolite to the final gabosine product . This approach demonstrates the utility of biocatalysis in accessing complex natural products with defined stereochemistry.

Synthetic Challenges and Solutions

The synthesis of Gabosine F presents several challenges, particularly in establishing the correct stereochemistry at the four stereogenic centers . Various strategies have been employed to address these challenges:

-

Use of carbohydrates as chiral pool starting materials

-

Stereoselective transformations such as diastereoselective hydrogenation

-

Regioselective reactions to introduce functionality at specific positions

-

Protection/deprotection strategies to manage the multiple hydroxyl groups

These approaches have led to increasingly efficient syntheses of Gabosine F and related compounds, facilitating further studies of their biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume